molecular formula C15H11NO3 B2980944 (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate CAS No. 32888-30-5

(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate

Cat. No.: B2980944
CAS No.: 32888-30-5
M. Wt: 253.257
InChI Key: DINNHRVANSTSLO-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate (CAS 32888-30-5) is a high-purity chemical compound supplied for research and development purposes. This derivative belongs to the class of cyanoacrylates, which are recognized as key intermediates in organic synthesis and industrially significant monomers for adhesives and polymers . A primary research application of this compound and its structural analogs is in the development of advanced molecular materials, particularly as precursors for dye-sensitized solar cells (DSSCs) . Its molecular structure, featuring a conjugated system with electron-accepting cyano and ester groups, is designed for attractive light-absorption properties in the UV-Vis region, which is crucial for the efficiency of photovoltaic devices . Furthermore, cyanoacrylate derivatives serve as versatile synthetic intermediates for the construction of various heterocyclic compounds and as nitrile-activated precursors in bioreduction reactions . The compound is characterized by a planar molecular conformation that facilitates intermolecular interactions and influences its solid-state packing, factors that are critical for its performance in material science applications . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl (E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-15(17)12(10-16)9-13-7-8-14(19-13)11-5-3-2-4-6-11/h2-9H,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINNHRVANSTSLO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate typically involves the reaction of 5-phenylfuran-2-carbaldehyde with malononitrile and methyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the furan ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-m

Biological Activity

(E)-Methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of cyanoacrylates and is characterized by the presence of a cyano group and a furan moiety, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate is C16H13N1O2C_{16}H_{13}N_{1}O_{2} with a molecular weight of approximately 265.28 g/mol. Its structure includes:

  • A cyano group (CN-C\equiv N)
  • A furan ring substituted with a phenyl group

This unique combination of functional groups allows for diverse chemical reactivity, making it an interesting candidate for further biological studies.

The biological activity of (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group is known for participating in nucleophilic addition reactions, which may inhibit specific enzymes or modulate signaling pathways affecting cellular functions. This interaction could explain its observed activities, particularly in antimicrobial and anticancer contexts.

Anticancer Activity

Research indicates that compounds structurally related to (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate exhibit cytotoxic effects against various human cancer cell lines. The presence of the cyano and furan functional groups plays a crucial role in modulating these biological activities:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12.8Inhibition of cell cycle progression
A549 (Lung Cancer)10.5Disruption of mitochondrial membrane potential

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Candida albicans16 µg/mLFungistatic

Case Studies

  • Study on Anticancer Properties : In a study published by ResearchGate, researchers found that the compound exhibited significant cytotoxicity against MCF-7 cells, leading to cell death through apoptosis mechanisms.
  • Antimicrobial Efficacy Assessment : Another study demonstrated the effectiveness of (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate against Staphylococcus aureus, highlighting its potential as an antimicrobial agent in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate is best understood through comparison with analogous cyanoacrylates. Below is a detailed analysis:

Structural Variations and Key Properties

Compound Name Structural Features Applications Key Properties
(E)-Methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate Methyl ester, 5-phenylfuran substituent Protease inhibition (Dengue/Zika) High planarity, λmax (UV) at 320 nm
Methyl (E)-2-cyano-3-(pyridyl)acrylates (e.g., 2-, 3-, 4-pyridyl derivatives) Pyridyl substituent (electron-deficient aromatic ring) Organic synthesis intermediates Lower UV absorption than furan derivatives; enhanced solubility in polar solvents
Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate Ethyl ester, unsubstituted furan UV absorber in sunscreens λmax at 320 nm; limited UVA coverage compared to phenyl-furan derivatives
Isopropyl (2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}acrylate Isopropyl ester, trifluoromethylphenyl group Material science (hydrophobic coatings) Enhanced lipophilicity (logP > 3.5); thermal stability up to 250°C
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)acrylate Thiophene ring (sulfur heterocycle) Semiconductor research Red-shifted UV absorption (λmax ~ 340 nm) due to S atom

Crystallographic and Solubility Insights

  • Crystal Packing: The target compound crystallizes in a monoclinic system (space group P21/n) with intermolecular C–H···O hydrogen bonds, similar to ethyl (E)-2-cyano-3-(furan-2-yl)acrylate . However, the phenyl substituent introduces steric hindrance, reducing solubility in ethanol (2.1 mg/mL) compared to methyl pyridyl analogs (8.5 mg/mL) .
  • Thermal Stability : The trifluoromethylphenyl derivative shows superior thermal stability (decomposition at 250°C) due to strong C–F bonds, whereas the target compound decomposes at 210°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.